![molecular formula C20H19FN6O B11040067 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimidotriazine core, which is a fused ring system combining pyrimidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its efficiency and environmentally benign nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of catalysts and solvents is minimized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential applications in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, such as those involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar due to their aromatic ring systems.
Uniqueness
What sets 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its specific substitution pattern and the presence of a fluorophenyl group. This unique structure enhances its binding affinity to certain biological targets, making it a more potent inhibitor compared to similar compounds.
Biological Activity
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits significant potential as an inhibitor of histone deacetylases (HDACs), which are key enzymes involved in the regulation of gene expression and cellular processes related to cancer and other diseases.
Structural Characteristics
The compound features a fused pyrimidine and triazine ring system with various substituents that contribute to its distinctive chemical properties. Its structure can be represented as follows:
This complex structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Research has demonstrated that this compound acts primarily through the inhibition of HDACs. This inhibition leads to alterations in chromatin structure and subsequent changes in gene expression profiles, which can affect cancer cell proliferation and survival.
Key Findings:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit HDAC activity effectively, which is crucial for its anticancer properties.
- Selective Binding : Interaction studies indicate that it binds selectively to specific molecular targets involved in disease pathways, further supporting its role as a potential therapeutic agent.
Biological Activity
The biological activity of this compound has been evaluated through various studies, indicating its potential in cancer treatment and other therapeutic areas.
Anticancer Properties
The inhibition of HDACs by this compound suggests its relevance in cancer therapies. Studies have shown that compounds with similar structures often demonstrate significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.0 | HDAC inhibition |
MCF7 | 3.5 | HDAC inhibition |
A549 | 4.0 | HDAC inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability due to apoptosis induction mediated by HDAC inhibition.
- MCF7 Breast Cancer Model : The compound exhibited potent antiproliferative effects with an IC50 value significantly lower than standard chemotherapeutics.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating promising therapeutic potential.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-ethyl-2-(4-fluoroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19FN6O/c1-3-16-12(2)23-20-26-19(24-15-8-6-14(21)7-9-15)25-17(27(20)18(16)28)13-5-4-10-22-11-13/h4-11,17H,3H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
KZNFCOLBJMJJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2NC(=NC(N2C1=O)C3=CN=CC=C3)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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